Boc-N-ME-phg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

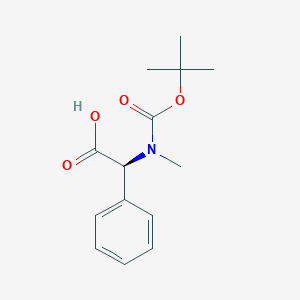

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426681 | |

| Record name | BOC-N-ME-PHG-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-11-2 | |

| Record name | BOC-N-ME-PHG-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Me-phg-OH for Researchers and Drug Development Professionals

Introduction

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid, commonly known as Boc-N-Me-phg-OH, is a specialized N-methylated and N-Boc protected non-proteinogenic amino acid derivative. Its unique structure, featuring a phenylglycine core with a methyl group on the alpha-amino group, makes it a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing therapeutic properties such as proteolytic stability, membrane permeability, and conformational rigidity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis. The presence of the N-methyl group introduces conformational constraints and removes the hydrogen bond donor capability of the amide bond it forms within a peptide, which can significantly influence the biological activity and pharmacokinetic properties of the resulting peptide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | [1] |

| Synonyms | Boc-N-methyl-L-phenylglycine, Boc-N-Me-L-Phg-OH, Boc-α-phenyl-L-sarcosine | |

| CAS Number | 30925-11-2 (L-form) | |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 115-121 °C (DL-form) | |

| Optical Rotation | [α]D²⁵ = +253 ± 2° (c=1 in MeOH) (L-form) | |

| Solubility | Soluble in common organic solvents like DMF and DCM; insoluble in water. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the N-methylation of the parent amino acid, Boc-Phg-OH. A general and effective method involves the use of a strong base and a methylating agent.

Experimental Protocol: N-Methylation of Boc-Phg-OH

This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids and can be applied to the synthesis of this compound.[3]

Materials:

-

Boc-L-phenylglycine (Boc-Phg-OH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Isopropyl alcohol

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve Boc-Phg-OH (1 equivalent) in anhydrous THF.

-

Addition of Reagents: Add iodomethane (5-10 equivalents) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

-

N-Methylation: Carefully add sodium hydride (5-10 equivalents) portion-wise to the cooled solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

-

Reaction Progression: After the complete addition of NaH, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding isopropyl alcohol dropwise until the bubbling ceases. Then, add water dropwise.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water and wash with diethyl ether to remove mineral oil and excess iodomethane. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Purification

This protocol provides a general framework for the purification of Boc-protected amino acids.

Instrumentation:

-

Preparative HPLC system with a C18 column.

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Chromatography: Inject the sample onto the equilibrated C18 column. Elute with a linear gradient of acetonitrile in water (e.g., 5% to 95% B over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce N-methylated phenylglycine residues into peptide sequences. This modification is known to confer several advantageous properties to the resulting peptides.

Advantages of Incorporating N-Methylated Amino Acids:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage and thus increasing the in vivo half-life of the peptide.[4]

-

Enhanced Membrane Permeability: N-methylation can improve the passive diffusion of peptides across cell membranes, including the blood-brain barrier, by reducing the number of hydrogen bond donors and increasing lipophilicity.[4]

-

Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, leading to a more defined conformation. This can enhance binding affinity and selectivity for a biological target.[4]

-

Modulation of Biological Activity: The conformational changes induced by N-methylation can convert a peptide agonist into an antagonist or vice versa.[4]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide chain using Boc-SPPS chemistry.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the resin in DCM.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling:

-

Pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.

-

Purification: Purify the crude peptide by preparative HPLC.

Pharmacological Relevance

While specific biological activity data for this compound itself is limited, the broader class of phenylglycine derivatives has been investigated for their pharmacological effects, particularly as modulators of metabotropic glutamate receptors (mGluRs).[3] These receptors are involved in a variety of neurological processes, and their modulation is a target for the treatment of various central nervous system disorders.

The incorporation of N-methyl-phenylglycine into peptides can also be a strategy to develop novel therapeutics. For example, N-methyl-L-phenylglycine hydrochloride is used as a building block in the synthesis of molecules targeting neurological disorders such as depression and anxiety.[5]

Analytical Characterization

The successful synthesis and purification of this compound and peptides containing this residue should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference(s) |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet), the α-proton, and the aromatic protons of the phenyl group. | [6] (for Boc-Phg-OH) |

| ¹³C NMR | Resonances for the Boc group carbons (~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons), the N-methyl carbon, the α-carbon, the carbonyl carbon, and the aromatic carbons. | [7] (for similar compounds) |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 266.13 or [M+Na]⁺ at m/z 288.11. | [1] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its use in solid-phase peptide synthesis allows for the introduction of N-methylated phenylglycine residues, which can improve metabolic stability, cell permeability, and conformational rigidity. While specific quantitative biological data for this particular derivative is not widely available, the established benefits of N-methylation and the pharmacological relevance of the phenylglycine scaffold make this compound a compound of significant interest for researchers in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for the synthesis, purification, and application of this important amino acid derivative.

References

- 1. 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unveiling the Molecular Identity of Boc-N-Me-phg-OH

A detailed examination of the chemical structure and systematic nomenclature of N-tert-butoxycarbonyl-N-methyl-phenylglycine, a compound of interest in peptide synthesis and medicinal chemistry.

The chemical compound commonly abbreviated as Boc-N-Me-phg-OH is a protected amino acid derivative. Its structure and formal name are crucial for researchers in the fields of organic synthesis and drug development. This guide provides a concise overview of its key chemical identifiers.

Chemical Structure

The designation this compound describes a phenylglycine (phg) molecule that has been modified at its amino group. The structure consists of a central alpha-carbon bonded to a phenyl group, a carboxyl group (-COOH), and a nitrogen atom. This nitrogen atom is further substituted with two distinct groups:

-

Boc Group: A tert-butoxycarbonyl group, (CH₃)₃C-O-C(=O)-, which serves as a protecting group for the amine, enhancing stability and solubility. This is a common feature in peptide synthesis.[1]

-

Methyl Group: A methyl group (-CH₃) is also attached to the nitrogen atom, hence the "N-Me" designation.

The "-OH" suffix indicates the presence of a free carboxylic acid group. The phenylglycine core itself can exist as different stereoisomers (L, D, or a racemic DL mixture), which is an important consideration for its biological activity.[1][2]

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound clarifies the precise arrangement of its atoms. Depending on the stereochemistry of the alpha-carbon, the IUPAC name will vary. For the L-stereoisomer, the name is:

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid [3]

For the racemic mixture (DL), it is referred to as:

2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid

Synonyms for this compound include Boc-N-methyl-phenylglycine and N-alpha-t-butoxycarbonyl-alpha-phenyl-sarcosine.[3]

Physicochemical Data

Quantitative data for N-Boc-N-methyl-phenylglycine is summarized below, providing key physical and chemical properties. The data presented here corresponds to the L- and DL- forms of the molecule.

| Property | Value | Stereoisomer | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | L and DL | [1][3] |

| Molecular Weight | 265.3 g/mol | L and DL | [1] |

| CAS Number | 30925-11-2 | L-form | [3] |

| CAS Number | 30925-08-7 | DL-form | [1] |

| Appearance | White powder | DL-form | [1] |

| Melting Point | 115-121 °C | DL-form | [1] |

Logical Structure of this compound

The following diagram illustrates the logical relationship between the constituent parts of the this compound molecule.

References

An In-depth Technical Guide on the Solubility of Boc-N-Me-phg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH), a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines available qualitative solubility information, presents a detailed experimental protocol for solubility determination, and includes a logical workflow for assessing this vital physicochemical property.

Core Concepts in the Solubility of Protected Amino Acids

This compound is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and also N-methylated. This structure, featuring a bulky, nonpolar Boc group, a methyl group, and a phenyl ring, alongside a polar carboxylic acid group, results in a molecule with significant hydrophobic character. The solubility of such a compound is governed by the principle of "like dissolves like." Solvents that can effectively solvate both the nonpolar and polar regions of the molecule will demonstrate the highest solubilizing capacity. The interplay between the hydrophobic moieties and the hydrophilic carboxylic acid dictates its behavior in different solvent systems.

Qualitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in the public domain. However, based on the solubility of structurally similar compounds and general principles of peptide and amino acid chemistry, a qualitative assessment can be made. The following table summarizes the expected and observed solubility of this compound and related protected amino acids in common laboratory solvents.

| Solvent | Compound | Solubility | Citation |

| Chloroform | Boc-Phg-OH | Soluble | [1] |

| Dichloromethane | Boc-Phg-OH | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Z-PHG-OH | Slightly Soluble | [2] |

| Ethanol | Z-PHG-OH | Slightly Soluble | [2] |

Generally, protected amino acids like this compound are expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), as well as in alcohols like methanol and ethanol.[3][4] Their solubility in nonpolar solvents can vary, while solubility in aqueous solutions is typically low, especially at a pH near the isoelectric point, but can be increased by forming a salt at acidic or basic pH.[3][5]

Experimental Protocol for Solubility Determination

The following section details a standard methodology for the experimental determination of the solubility of a compound like this compound in various solvents. This protocol is based on the equilibrium saturation method followed by gravimetric or spectroscopic analysis.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Methanol, Ethanol, Dichloromethane, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

Pipettes and other standard laboratory glassware

-

Spectrophotometer (optional, for UV-Vis analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of the different solvents to be tested. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Transfer a precise volume of the clear filtrate to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Spectroscopic Method (if applicable):

-

If this compound has a suitable chromophore, create a calibration curve by preparing a series of standard solutions of known concentrations in the solvent of interest and measuring their absorbance at a specific wavelength.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mg/mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid like this compound.

Caption: A workflow for determining the solubility of this compound.

References

A Technical Guide to N-tert-Butoxycarbonyl-N-methyl-phenylglycine (Boc-N-Me-phg-OH): Commercial Sourcing and Applications

Introduction: N-tert-Butoxycarbonyl-N-methyl-phenylglycine, commonly abbreviated as Boc-N-Me-phg-OH, is a non-proteinogenic, N-methylated amino acid derivative. It serves as a crucial building block in medicinal chemistry and peptide synthesis. The presence of the N-methyl group offers steric hindrance that can significantly enhance the proteolytic stability and influence the conformational properties of peptides, making it a valuable tool for designing peptidomimetics and therapeutic peptides.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is acid-labile, allowing for its controlled and selective removal during stepwise synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[3][4] This guide provides a comprehensive overview of commercial suppliers, physicochemical data, key applications, and detailed experimental protocols relevant to this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Supplier Data

This compound is available commercially in its L-enantiomer, D-enantiomer, and as a racemic (DL) mixture. The choice of stereoisomer is critical for applications in asymmetric synthesis and for developing stereospecific bioactive compounds. The following tables summarize the key quantitative data for these variants and list several commercial suppliers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Boc-N-Me-L-phg-OH | Boc-N-Me-D-phg-OH | Boc-N-Me-DL-phg-OH |

| CAS Number | 30925-11-2[5][6] | 30925-12-3[7] | 30925-08-7[1] |

| Molecular Formula | C₁₄H₁₉NO₄[1][6][7] | C₁₄H₁₉NO₄[1][6][7] | C₁₄H₁₉NO₄[1][6][7] |

| Molecular Weight | 265.31 g/mol [7] | 265.31 g/mol [7] | 265.3 g/mol [1] |

| Appearance | White powder[1] | Not specified | White powder[1] |

| Melting Point | Not specified | Not specified | 115-121 °C[1] |

| Boiling Point | 384.6 °C at 760 mmHg[6] | Not specified | Not specified |

| Flash Point | 186.4 °C[6] | Not specified | Not specified |

| Storage | 0-8°C[1] | Room temperature[7] | 0-8°C[1] |

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name(s) | Purity | Notes |

| Chem-Impex | Boc-N-methyl-L-phenylglycine[8]Boc-N-methyl-DL-phenylglycine[1] | ≥ 99% (HPLC)[1] | Provides a stable and versatile building block for creating bioactive peptides.[8] |

| GL Biochem (Shanghai) Ltd. | Boc-N-Methyl-L-phenylglycine[6] | 95%, 98%[6] | Manufacturer of peptide reagents and custom peptides.[6] |

| BOC Sciences | N-Boc-N-methyl-L-phenylglycine[5] | 97%[5] | Listed as a supplier on chemical sourcing platforms.[5] |

| ChemPep | This compound[9]Boc-D-N-Me-Phg-OH[9] | Not specified | For Research & Development use only.[9] |

| CP Lab Safety | Boc-D-N-Me-Phg-OH[7] | min 95%[7] | For professional manufacturing and research use only.[7] |

| Other Potential Distributors | AOKBIO Co., Ltd., Finetech Industry Limited, Santa Cruz Biotechnology, Inc., Capot Chemical Co., Ltd.[5] | Varies | Listed as alternative distributors on chemical supply platforms.[5] |

Key Applications in Drug Discovery and Peptide Synthesis

The unique structure of phenylglycine derivatives makes them valuable in several areas of pharmaceutical research.

-

Peptide and Peptidomimetic Synthesis : The primary application is in the synthesis of modified peptides.[1][8] The N-methyl group provides resistance to enzymatic degradation, and the phenyl side chain introduces specific steric and electronic properties that can be used to design enzyme inhibitors and receptor ligands.[3]

-

Antagonists of Metabotropic Glutamate Receptors (mGluRs) : Phenylglycine derivatives are well-established as antagonists for mGluRs, a family of G protein-coupled receptors activated by the neurotransmitter glutamate.[10] This makes them critical pharmacological tools for studying the physiological and pathological roles of these receptors in the central nervous system.[10][11]

-

Asymmetric Synthesis : The enantiomerically pure forms (L and D) serve as chiral building blocks for the synthesis of complex, enantiomerically pure molecules, which is a critical aspect of modern drug development.[3][12]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The most common application for this compound is in Boc-SPPS. The following is a generalized protocol for a single coupling cycle. Note that coupling N-methylated amino acids can be challenging due to steric hindrance and may require optimized conditions or double coupling.[2]

1. Resin Preparation:

-

Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) within a peptide synthesis vessel for 1-2 hours.[12]

2. Nα-Boc Deprotection:

-

Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.[4]

-

Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin. This is typically achieved by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF or DCM for several minutes.[4][12]

-

Wash the resin with DCM and then DMF to remove excess base and prepare for coupling.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming this compound (typically 3 equivalents) with a coupling reagent such as HBTU (3 eq.) in the presence of a base like DIEA (6 eq.) in DMF for 5-10 minutes.[12]

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours with agitation. The efficiency of the reaction can be monitored using a qualitative method like the Kaiser or Isatin test.[2][12] For sterically hindered residues like N-methyl-phenylglycine, a second coupling (double coupling) may be necessary to drive the reaction to completion.[2]

5. Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.[12]

This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Visualized Workflows and Pathways

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The diagram below illustrates the iterative four-step cycle at the core of Boc-SPPS.

Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

Antagonism of Metabotropic Glutamate Receptor (mGluR) Signaling

Phenylglycine derivatives function as competitive antagonists at mGluRs, blocking the binding of the endogenous agonist, glutamate. This action prevents the activation of the associated G-protein and subsequent downstream intracellular signaling cascades.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. N-Boc-N-methyl-L-phenylglycine, 97% | CAS 30925-11-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chempep.com [chempep.com]

- 10. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Navigating the Synthesis and Application of Boc-N-Me-phg-OH: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern therapeutic design. Among these, N-methylated amino acids, such as (S)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid (Boc-N-Me-phg-OH), offer a potent tool for enhancing the pharmacokinetic properties of peptides. This technical guide provides a comprehensive overview of this compound, focusing on its price and purity, experimental protocols for its use, and its role in medicinal chemistry.

Sourcing and Purity: A Comparative Analysis

The procurement of high-quality this compound is a critical first step for any research endeavor. Purity directly impacts the reliability of experimental results and the quality of synthesized peptides. A survey of various chemical suppliers reveals a range of prices and purity levels.

Table 1: Price and Purity Comparison for this compound

| Supplier | Quantity | Purity | Price (USD) |

| ChemPep | 5 g | - | $230.00[1] |

| 25 g | - | $740.00 | |

| CP Lab Safety | 1 g | ≥ 95% | - |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with suppliers commonly offering grades of ≥95% to ≥99%. For applications in drug discovery and development, a purity of ≥98% is generally recommended to minimize the introduction of impurities that could affect biological activity or lead to unwanted side reactions. While a specific certificate of analysis for this compound was not publicly available, a representative certificate for a similar compound, Boc-Phg-OH, from Sigma-Aldrich indicates a purity of ≥99.0% as determined by titration.

Experimental Protocols: Synthesis and Analysis

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The N-methylation of the amide bond introduces conformational constraints and, crucially, enhances resistance to enzymatic degradation.[2]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the incorporation of this compound into a peptide chain using a manual synthesis approach. This protocol is adapted from established methods for Boc-protected amino acids.

Materials:

-

Merrifield resin or a suitable equivalent

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Washing solvents (e.g., Methanol, Isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Thoroughly wash the resin with DCM, followed by isopropanol and then DMF.

-

Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF.

-

Coupling of this compound:

-

Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Workflow for a Single Coupling Cycle in Boc-SPPS

References

Synthesis of (R)- and (S)-Boc-N-methyl-phenylglycine (Boc-N-Me-Phg-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing enantiomerically pure (R)- and (S)-Boc-N-methyl-phenylglycine (Boc-N-Me-Phg-OH), crucial building blocks in the development of peptidomimetics and other pharmaceuticals. This document details the common starting materials, key reaction methodologies, and associated quantitative data, offering a practical resource for laboratory synthesis.

Synthetic Strategies and Starting Materials

The primary and most direct route to this compound involves the N-methylation of the corresponding Boc-protected phenylglycine enantiomer. The selection of the starting material is critical for establishing the final product's stereochemistry. The two main precursors are:

-

(S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-L-phenylglycine)

-

(R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-D-phenylglycine)

The synthesis proceeds via the N-methylation of these precursors. A common method for this transformation is the use of a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. This reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF), to facilitate the deprotonation of the amide nitrogen, which then acts as a nucleophile.

An alternative approach involves the reductive amination of a phenylglyoxylic acid derivative, though this is less common for accessing the target compound directly with the Boc protecting group already in place. The direct N-methylation of Boc-phenylglycine remains the most straightforward and widely documented method.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from Boc-phenylglycine. The data is compiled from representative experimental procedures.

| Parameter | (S)-Boc-N-Me-Phg-OH | (R)-Boc-N-Me-Phg-OH | Reference |

| Starting Material | Boc-L-phenylglycine | Boc-D-phenylglycine | General |

| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) | General |

| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | General |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | General |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | General |

| Reaction Time | 12 - 24 hours | 12 - 24 hours | General |

| Typical Yield | >95% | >95% | |

| Optical Purity | >99% ee | >99% ee |

Experimental Protocol: Synthesis of (S)-Boc-N-Me-Phg-OH

This protocol details the N-methylation of Boc-L-phenylglycine. The same procedure can be followed using Boc-D-phenylglycine to obtain the (R)-enantiomer.

Materials:

-

(S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid (Boc-L-phenylglycine)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with Boc-L-phenylglycine.

-

Dissolution: Anhydrous THF is added to dissolve the starting material completely.

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Deprotonation: Sodium hydride (2.2 equivalents) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation. Evolution of hydrogen gas will be observed.

-

Methylation: Methyl iodide (3.0 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

Work-up: The mixture is acidified to a pH of approximately 2-3 with 1 M HCl. The aqueous layer is then extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-Boc-N-Me-Phg-OH. The yield for this reaction is typically high, often exceeding 95%. The enantiomeric excess is generally maintained above 99%.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

The Transformative Power of N-Methylation in Peptide Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often encumbered by inherent pharmacological liabilities, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational ambiguity. N-methylation, the strategic substitution of a methyl group for a hydrogen atom on the peptide backbone's amide nitrogen, has emerged as a potent and versatile tool to systematically address these challenges. This modification can profoundly reshape a peptide's physicochemical and biological properties, unlocking its full therapeutic potential. This in-depth technical guide provides a comprehensive overview of the role of N-methylation in peptide properties, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation peptide therapeutics.

The Core Impact of N-Methylation on Peptide Properties

N-methylation introduces a methyl group onto the amide nitrogen, a seemingly subtle modification that instigates a cascade of significant structural and functional consequences. This single addition can dramatically alter a peptide's conformation, stability, and ability to interact with biological systems. The primary effects of N-methylation are multifaceted and include:

-

Conformational Control: The steric hindrance imposed by the N-methyl group restricts the rotation of the peptide backbone, thereby reducing the peptide's conformational flexibility. This can "lock" the peptide into a more bioactive conformation, which is favorable for receptor binding.[1] This conformational constraint can also promote the formation of intramolecular hydrogen bonds, effectively shielding polar amide groups and enhancing membrane permeability.[1] A key conformational consequence is the increased propensity for cis-amide bonds, which are typically energetically disfavored in unmodified peptides but can be crucial for mimicking specific protein turns and facilitating receptor engagement.[2]

-

Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases, which significantly shortens their in vivo half-life. N-methylation provides a steric shield that physically obstructs the approach of proteolytic enzymes to the scissile peptide bond.[3] This disruption of the hydrogen-bonding patterns that proteases recognize for binding and cleavage leads to a dramatic increase in the peptide's resistance to enzymatic degradation.[3]

-

Improved Membrane Permeability: A major hurdle for many peptide drugs is their inability to efficiently cross cell membranes to reach intracellular targets. N-methylation enhances membrane permeability through two primary mechanisms. Firstly, the removal of a hydrogen bond donor (the amide proton) reduces the energetic penalty associated with desolvation as the peptide transitions from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1][4] Secondly, the aforementioned conformational rigidity can favor a "chameleonic" state where intramolecular hydrogen bonds mask the polar backbone, presenting a more lipophilic face to the membrane.[1][5]

-

Modulation of Receptor Affinity and Selectivity: The impact of N-methylation on receptor binding is highly dependent on the specific position of the modification. By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[2] Conversely, if the induced conformation is not complementary to the receptor's binding pocket, a decrease in affinity may be observed.[2] This context-dependent effect allows for the fine-tuning of receptor selectivity, enabling the design of peptides that preferentially bind to a specific receptor subtype over others.[2][6]

Quantitative Impact of N-Methylation on Peptide Properties

To facilitate a clear understanding of the quantitative effects of N-methylation, the following tables summarize key data from various studies.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | 3 h | 72 |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-L8 (at P1' position) | Trypsin | > 42 h | > 1000 |

| G-protein-binding peptide (DKLYWWEFL) | N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 |

Data sourced from a study on N-methyl scanning mutagenesis.[3]

Table 2: Effect of N-Methylation on Peptide Permeability

| Peptide | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) |

| Unmodified Peptide C | 0.5 | 0.2 |

| N-Me-Peptide C (1 site) | 2.1 | 1.5 |

| N-Me-Peptide C (2 sites) | 4.8 | 3.9 |

PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell permeability assays are common in vitro models for predicting intestinal absorption.[2]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

| Peptide Analog | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

| Parent Peptide | 10.5 | 25.2 | 2.4 |

| N-Me-Gly² Analog | 2.1 | 50.4 | 24.0 |

| N-Me-Phe⁴ Analog | 89.3 | 105.1 | 1.2 |

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.[2]

Visualizing the Mechanisms and Workflows of N-Methylation

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key mechanisms and experimental workflows.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-methylated peptides and for key experiments to assess their properties.

Synthesis of N-Methylated Peptides via Solid-Phase Peptide Synthesis (SPPS)

A common and efficient method for synthesizing N-methylated peptides is through on-resin methylation during standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

-

2-Mercaptoethanol

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid (3-5 equivalents) to the resin using a coupling reagent like DIC (3-5 equivalents) and an additive such as OxymaPure® or HOBt (3-5 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours. Confirm complete coupling using a ninhydrin test.

-

On-Resin N-Methylation (at the desired position): a. After coupling the amino acid to be methylated, perform Fmoc deprotection as described in step 2. b. Sulfonylation: Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in DMF to the resin. Shake for 30-60 minutes. Wash the resin with DMF and DCM. c. Methylation: Add a solution of DBU (5 equivalents) and methyl p-toluenesulfonate (10 equivalents) in DMF. Shake for 10-20 minutes. d. Desulfonylation: Add a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF. Shake for 5-10 minutes. Repeat this step once. Wash the resin extensively with DMF and DCM.

-

Continue Peptide Elongation: Continue the peptide chain elongation by repeating steps 3 and 2 for the subsequent amino acids.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of a peptide against a specific protease, such as trypsin.

Materials:

-

N-methylated and non-methylated peptide stock solutions (e.g., 1 mg/mL in water or a suitable buffer)

-

Protease stock solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

-

RP-HPLC system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, followed by the peptide stock solution to a final concentration of, for example, 0.1 mg/mL.

-

Initiate Reaction: Start the enzymatic reaction by adding the protease stock solution to the reaction mixture. A typical enzyme-to-substrate ratio is 1:100 (w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction in the aliquot by adding an equal volume of the quenching solution.

-

Sample Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that predicts passive membrane permeability.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Peptide stock solutions (in a suitable solvent like DMSO)

-

UV-Vis plate reader or LC-MS/MS system

Protocol:

-

Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (or a buffer of choice).

-

Prepare Donor Plate: Add the peptide solutions (diluted from stock solutions into PBS) to the wells of the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for peptides with a chromophore or LC-MS/MS for higher sensitivity and specificity).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

-

V_D is the volume of the donor well

-

V_A is the volume of the acceptor well

-

A is the area of the filter

-

t is the incubation time

-

[drug]_acceptor is the drug concentration in the acceptor well

-

[drug]_equilibrium is the concentration at theoretical equilibrium

-

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transwell® inserts (e.g., 12- or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Peptide stock solutions

-

LC-MS/MS system

Protocol:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

-

Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test peptide to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.

-

Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux (rate of peptide appearance in the receiver compartment)

-

A is the surface area of the Transwell® membrane

-

C₀ is the initial concentration of the peptide in the donor compartment

-

Conclusion

N-methylation is a powerful and proven strategy for enhancing the drug-like properties of peptides. By providing conformational constraint, increasing proteolytic stability, improving membrane permeability, and allowing for the fine-tuning of receptor affinity, this modification can transform a promising peptide lead into a viable clinical candidate. The systematic application of N-methylation, guided by a thorough understanding of its effects and supported by robust experimental evaluation, is an indispensable component of modern peptide drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the transformative potential of N-methylation in their pursuit of novel and improved peptide therapeutics.

References

- 1. PAMPA | Evotec [evotec.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

Understanding Steric Hindrance in N-Methylated Amino Acids: A Technical Guide for Researchers

An in-depth exploration of the conformational and synthetic implications of N-methylation in peptide and drug development.

N-methylation, the substitution of an amide proton with a methyl group in an amino acid residue, is a strategic modification in peptide and medicinal chemistry. This seemingly minor alteration introduces significant steric hindrance that profoundly impacts the molecule's three-dimensional structure, stability, and biological activity. For researchers, scientists, and drug development professionals, a thorough understanding of the steric implications of N-methylation is paramount for the rational design of novel therapeutics with enhanced properties such as improved metabolic stability, cell permeability, and receptor affinity.[1][2][3] This guide provides a comprehensive technical overview of the core principles of steric hindrance in N-methylated amino acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Core Principle: Steric Hindrance and its Conformational Consequences

The introduction of a methyl group onto the amide nitrogen atom of a peptide backbone fundamentally alters the local geometry and conformational flexibility of the polypeptide chain.[2] This steric bulk restricts rotation around the Cα-N bond and influences the equilibrium of the amide bond itself.

One of the most significant consequences of N-methylation is the increased propensity for the amide bond to adopt a cis conformation, a state that is energetically unfavorable for most non-methylated peptide bonds.[4][5] In a standard peptide bond, the trans conformation is overwhelmingly preferred due to severe steric clashes between adjacent amino acid side chains in the cis form.[6][7] However, the N-methyl group introduces its own set of steric interactions, making the energy difference between the cis and trans isomers less pronounced.[4] This shift in conformational equilibrium can be a powerful tool to induce specific secondary structures, such as β-turns, which are often crucial for receptor binding.[8]

Conversely, N-methylation is known to destabilize helical structures. The methyl group disrupts the hydrogen bonding network that is essential for maintaining the helical fold and introduces steric clashes with neighboring residues.[9]

Quantitative Insights into the Effects of N-Methylation

The structural perturbations caused by N-methylation can be quantified through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide precise measurements of bond angles, dihedral angles, and inter-proton distances, offering a detailed picture of the conformational landscape.

| Parameter | Unmethylated Amino Acid | N-Methylated Amino Acid | Impact of Steric Hindrance |

| Amide Bond Conformation | Predominantly trans (>99.9%)[7] | Increased population of cis isomer[4][5] | The N-methyl group introduces steric clashes that reduce the energy difference between the cis and trans states. |

| Helical Stability (ΔΔG) | - | 0.3 to 1.7 kcal/mole destabilization[9] | The N-methyl group disrupts the stabilizing hydrogen bonds within the helix and introduces steric repulsion. |

| NMR Chemical Shifts (Hα) | Typical range for specific amino acid | Generally shifted downfield compared to the non-methylated counterpart[1] | Altered electronic environment and conformational changes due to the methyl group. |

| Coupling Efficiency in SPPS | High | Generally lower, especially for sterically hindered amino acids[10][11] | The N-methyl group sterically hinders the approach of the incoming activated amino acid. |

Table 1: Quantitative Comparison of Properties Affected by N-Methylation. This table summarizes key quantitative differences observed between peptides containing unmodified and N-methylated amino acids, highlighting the impact of steric hindrance.

Experimental Protocols for the Study of N-Methylated Peptides

A thorough investigation of N-methylated peptides requires specialized experimental methodologies, from their chemical synthesis to their detailed structural analysis.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of peptides containing N-methylated residues presents unique challenges due to the steric hindrance imposed by the methyl group, which can lead to lower coupling yields.[10][11] Modified protocols are often necessary to achieve efficient synthesis.

Protocol 1: HATU-Mediated Coupling for N-Methylated Amino Acids

-

Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30-60 minutes.

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and then DMF again.

-

Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid in DMF or NMP. Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 8 equivalents of N,N-diisopropylethylamine (DIEA).[11]

-

Coupling: Allow the activation mixture to pre-activate for 5 minutes at room temperature before adding it to the resin.[11]

-

Reaction: Shake the resin suspension at room temperature for 1-2 hours. Coupling to an N-methylated amino acid is often slower and may require longer reaction times or double coupling.[11]

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test gives a false negative for N-methylated amines.[11]

-

Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and isopropanol.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of N-methylated peptides in solution.[1]

Protocol 2: 2D NMR Analysis of an N-Methylated Peptide

-

Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or 90% H2O/10% D2O) to a final concentration of 1-5 mM.[1]

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, folding, and identify the distinct signals for the N-methyl protons, which often appear as separate peaks for the cis and trans conformers.[1]

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.[1] This helps in assigning protons within each residue.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). For N-methylated peptides, characteristic NOEs are observed between the N-methyl protons and protons of the same and preceding residues, which are diagnostic of the cis or trans peptide bond conformation.[1] ROESY is often preferred for smaller peptides to avoid issues with zero-crossing of the NOE signal.[1]

-

Data Analysis: Process and analyze the NMR spectra to assign all proton resonances. Use the observed NOE/ROE cross-peaks as distance restraints in molecular modeling software to calculate the three-dimensional structure of the peptide.

Visualizing the Impact of Steric Hindrance

Graphviz diagrams can effectively illustrate the fundamental concepts and workflows related to the study of steric hindrance in N-methylated amino acids.

Figure 1: Conformational shift due to N-methylation.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 5. benchchem.com [benchchem.com]

- 6. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-tert-Butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability by reducing susceptibility to enzymatic degradation, enhance cell permeability, and constrain peptide conformation, which can lead to increased oral bioavailability and optimized pharmacological profiles.[1][2] However, the synthesis of peptides containing N-methylated amino acids, such as N-tert-Butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-phg-OH), presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using tert-butyloxycarbonyl (Boc) chemistry, with a focus on overcoming these synthetic challenges.

Core Principles and Considerations

The solid-phase synthesis of peptides using this compound follows the general principles of Boc-SPPS, which relies on a graduated acid lability for protecting groups. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[3][4][5]

Due to the steric hindrance of the N-methyl group, special considerations are necessary to achieve high coupling efficiency:

-

Choice of Coupling Reagents: Standard coupling reagents may be inefficient. More potent activating reagents are often required to overcome the reduced nucleophilicity of the N-methylated amine. Reagents such as PyBOP, HBTU, HATU, and phosphonium salts like PyBroP and PyCloP have shown to be effective for coupling N-methylated amino acids.[6][7][8]

-

Double Coupling: To ensure complete reaction, a double coupling strategy for the this compound residue is often employed.[2]

-

Reaction Monitoring: Careful monitoring of the coupling reaction is crucial. The standard ninhydrin (Kaiser) test is not suitable for detecting secondary amines. Alternative tests like the isatin test or the chloranil test should be used to confirm the completion of the coupling step.[9]

Data Presentation

The following table summarizes typical quantitative data for a standard Boc-SPPS protocol adapted for the incorporation of this compound. Specific values may vary depending on the peptide sequence, scale, and instrumentation used.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.4 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[3][10] |

| Boc-Amino Acid Excess | 2 - 4 equivalents | A higher excess may be necessary for sterically hindered couplings.[3] |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid.[3] |

| Coupling Time for this compound | 2 - 6 hours | May require longer reaction times or double coupling. Monitored by isatin or chloranil test. |

| Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM).[3][10] |

| Coupling Efficiency (per step) | >99% | Monitored by the appropriate test (Kaiser for primary amines, isatin/chloranil for secondary amines).[2][3] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[2][3] |

| Final Purified Peptide Yield | 10 - 30% | Dependent on peptide length, sequence, and purification efficiency. |

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[3]

-

Boc Deprotection:

-

Neutralization:

-

Coupling of this compound (HBTU activation):

-

In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.[3]

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the isatin or chloranil test. If the test is positive, a second coupling may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.[3]

Final Cleavage and Deprotection (HF Cleavage)

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.[3]

-

Drying: Dry the peptide-resin thoroughly under vacuum.[3]

-

HF Cleavage:

-

Peptide Precipitation and Washing:

Peptide Purification

The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[3]

-

Purification: Purify the peptide using a preparative RP-HPLC system with a C18 column. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[3]

Workflow and Signaling Pathway Diagrams

Caption: Boc-SPPS workflow for incorporating this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

Application Notes and Protocols for Coupling Boc-N-Me-Phg-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids, such as N-α-tert-butyloxycarbonyl-N-methyl-L-phenylglycine (Boc-N-Me-Phg-OH), into peptide sequences is a key strategy for enhancing proteolytic stability, improving membrane permeability, and modulating peptide conformation. However, the steric hindrance imparted by the N-methyl group, combined with the inherent susceptibility of the phenylglycine moiety to racemization, presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). This document provides a comprehensive guide to selecting appropriate coupling reagents for the efficient and stereochemically faithful incorporation of this compound using Boc-SPPS protocols. Detailed experimental procedures and a comparative analysis of reagent performance are presented to facilitate the successful synthesis of N-methylated, phenylglycine-containing peptides.

Introduction: The Challenge of Coupling this compound

The synthesis of peptides containing this compound is complicated by two primary factors:

-

Steric Hindrance: The presence of the N-methyl group significantly hinders the approach of the activated amino acid to the resin-bound amine, slowing down the kinetics of amide bond formation. This can lead to incomplete coupling and the formation of deletion sequences.

-

Racemization: Phenylglycine is particularly prone to epimerization at the α-carbon under the basic conditions often employed during the coupling step. The abstraction of the α-proton is facilitated by the phenyl ring, and this risk is a critical consideration in the selection of coupling reagents and bases.

Overcoming these challenges requires the use of highly reactive coupling reagents and carefully optimized reaction conditions. This note focuses on providing the necessary data and protocols to navigate these complexities in the context of Boc-SPPS.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[1]

The following table summarizes the characteristics and expected performance of commonly employed coupling reagents for sterically hindered and racemization-prone amino acids in Boc-SPPS. While direct quantitative data for this compound is limited, this information is extrapolated from studies on other challenging N-methylated and phenylglycine-containing peptides.

Table 1: Performance Comparison of Coupling Reagents for this compound

| Coupling Reagent | Class | Relative Speed | Expected Coupling Efficiency (%) | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium | Very Fast | >98% | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Often the reagent of choice for difficult sequences.[1][2] |

| HBTU | Uronium/Aminium | Fast | 95-98% | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. A cost-effective alternative for less demanding couplings.[1][3] |

| PyBOP | Phosphonium | Fast | 95-98% | Low | Efficient coupling with a lower tendency for racemization compared to some uronium salts. Byproducts are less toxic than those of the original BOP reagent.[4] |

| PyBroP | Phosphonium | Very Fast | >98% | Moderate | A highly reactive reagent, particularly effective for coupling N-methyl amino acids. However, its high reactivity can increase the risk of racemization if not carefully controlled.[3][5] |

| COMU | Uronium/Aminium | Very Fast | >98% | Very Low | A third-generation uronium reagent with efficiency comparable to HATU. The Oxyma-based leaving group provides excellent racemization suppression.[6] |

| DEPBT | Phosphonium | Moderate | 90-95% | Very Low | Known for its remarkable resistance to racemization, making it a strong candidate for phenylglycine derivatives. May have slower kinetics than uronium/aminium salts.[7][8] |

| DIC/HOBt | Carbodiimide | Moderate | 90-95% | Low | A classic and cost-effective method. The addition of HOBt is crucial for suppressing racemization. |

| DIC/OxymaPure® | Carbodiimide | Moderate | 92-97% | Very Low | OxymaPure® is a superior additive to HOBt for minimizing racemization and is considered a safer alternative. |

Experimental Workflows and Protocols

Successful coupling of this compound relies on a meticulously executed workflow. The following diagram illustrates the key steps in a single coupling cycle within a Boc-SPPS protocol.